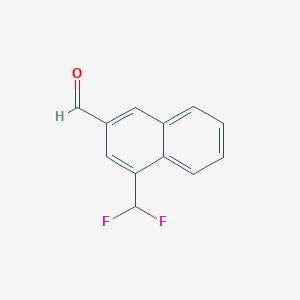

1-(Difluoromethyl)naphthalene-3-carboxaldehyde

Description

1-(Difluoromethyl)naphthalene-3-carboxaldehyde is a fluorinated aromatic aldehyde characterized by a naphthalene backbone substituted with a difluoromethyl group at position 1 and a carboxaldehyde moiety at position 3. This compound combines the aromatic stability of naphthalene with the electronic effects of fluorine and the reactivity of an aldehyde group. Fluorine’s incorporation enhances lipophilicity and metabolic stability, making such derivatives valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H |

InChI Key |

GQCNKGCLIJQMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the reaction of naphthalene-3-carboxaldehyde with a difluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 1-(Difluoromethyl)naphthalene-3-carboxylic acid.

Reduction: 1-(Difluoromethyl)naphthalene-3-methanol.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(Difluoromethyl)naphthalene-3-carboxaldehyde has shown promise as a building block in drug design. The presence of the difluoromethyl group can enhance the biological activity of derivatives by improving lipophilicity and metabolic stability.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, naphthalene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One notable study reported that naphthalene-substituted compounds demonstrated remarkable in vitro cytotoxic activity by inducing apoptosis in MDA-MB-231 breast cancer cells .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential anticancer agent | |

| Naphthalene-substituted triazole derivatives | Induced apoptosis in cancer cells |

Biological Interactions

Preliminary studies suggest that this compound may interact with various biological targets, potentially inhibiting certain enzymes or receptors. The difluoromethyl group is known to enhance binding affinity, making this compound a candidate for further investigation in enzyme inhibition studies.

Interaction Studies

Interaction studies involving similar compounds have highlighted their binding affinities to proteins and nucleic acids. Molecular docking simulations indicate that these compounds can significantly influence biological pathways relevant to disease processes.

Material Science Applications

In addition to its pharmaceutical potential, this compound can be utilized in material science for synthesizing novel polymers and materials due to its reactive functional groups.

Synthesis of Functional Polymers

The compound's reactivity allows it to be used as a precursor for developing functionalized polymers. These materials can find applications in coatings, adhesives, and other advanced materials due to their enhanced properties derived from the naphthalene structure.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound among related compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(Fluorophenyl)naphthalene-3-carboxaldehyde | Contains one fluorine atom | Less lipophilic than the difluoro variant |

| 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde | Three fluorine atoms | Increased reactivity but different biological profile |

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological targets.

- Broader Screening : Testing against a wider array of pathogens and conditions to fully characterize its potential therapeutic applications.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Naphthalene Derivatives

Substituent Positioning and Functional Groups

The compound’s unique substitution pattern differentiates it from common naphthalene derivatives:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 1-(Difluoromethyl)naphthalene-3-carboxaldehyde | Difluoromethyl (C1), Aldehyde (C3) | Aldehyde, C-F bonds |

| 1-Naphthaldehyde (α-Naphthaldehyde) | Aldehyde (C1) | Aldehyde |

| 2-Naphthoic acid | Carboxylic acid (C2) | Carboxylic acid |

| 1,4-Dimethylnaphthalene | Methyl (C1, C4) | Alkyl groups |

- Positional Effects: The C3 aldehyde group in the target compound contrasts with the C1 aldehyde in 1-naphthaldehyde.

- Fluorination: The difluoromethyl group at C1 introduces strong electron-withdrawing effects, which may stabilize the aldehyde group and modulate aromatic electrophilic substitution patterns compared to non-fluorinated analogs like 1-methylnaphthalene .

Fluorinated vs. Non-Fluorinated Analogs

Fluorination significantly impacts physicochemical and biological properties:

| Property | This compound | 1-Methylnaphthalene-3-carboxaldehyde |

|---|---|---|

| Lipophilicity (LogP) | Higher (due to C-F bonds) | Moderate |

| Metabolic Stability | Enhanced (fluorine resists oxidation) | Lower |

| Boiling Point | Likely higher (polar C-F bonds) | Lower (non-polar methyl) |

- The difluoromethyl group increases molecular polarity and resistance to cytochrome P450-mediated metabolism compared to methyl groups, as seen in fluorinated drug analogs .

Physicochemical and Toxicological Properties

Solubility and Reactivity

- Solubility : The aldehyde group confers moderate water solubility, but the difluoromethyl group enhances lipid solubility, favoring membrane permeability. This duality is critical in drug design .

- Reactivity: The aldehyde can undergo nucleophilic addition or oxidation to carboxylic acids. Fluorine’s inductive effect may reduce the aldehyde’s electrophilicity compared to non-fluorinated analogs, slowing reactions like imine formation .

Toxicity Profile

While specific toxicological data for this compound are unavailable, comparisons can be made to structurally related compounds:

| Compound | Key Toxicological Effects |

|---|---|

| Naphthalene | Hemolytic anemia, cataracts (inhalation) |

| 1-Methylnaphthalene | Respiratory irritation, hepatic toxicity |

| Fluorinated analogs | Potential reduced volatility, altered metabolic pathways (e.g., defluorination) |

- However, aldehyde groups can cause mucosal irritation, necessitating careful handling .

Biological Activity

1-(Difluoromethyl)naphthalene-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

The molecular formula of this compound is , with a molecular weight of approximately 210.18 g/mol. Its structure includes a naphthalene ring substituted with a difluoromethyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group may enhance the compound's binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. Research indicates that it may exhibit:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress by scavenging free radicals, which may protect cells from oxidative damage.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against several cancer cell lines, possibly through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : A study demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in vitro, suggesting its role as an antioxidant agent .

- Anti-inflammatory Activity : In a model of acute inflammation, treatment with the compound resulted in a marked reduction in edema formation compared to control groups .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .

Comparative Analysis

To better understand the efficacy and safety profile of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activity.

| Compound | IC50 (µM) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | 15 | Apoptosis induction | Antioxidant, anti-inflammatory |

| Naphthalene-2-carboxaldehyde | 25 | ROS scavenging | Moderate antioxidant |

| 2-Fluoronaphthalene | 30 | Enzyme inhibition | Weak anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.